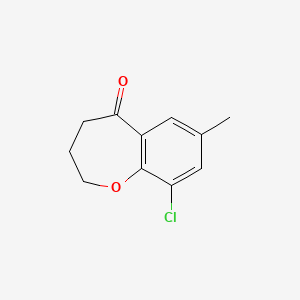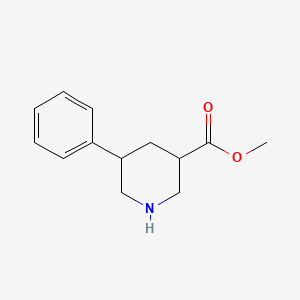
Methyl 5-phenylpiperidine-3-carboxylate
Vue d'ensemble
Description
Methyl 5-phenylpiperidine-3-carboxylate, also referred to as MPPC, is an organic compound with a molecular formula C13H17NO2 . It has a molecular weight of 219.28 g/mol.
Synthesis Analysis
The synthesis of Methyl 5-phenylpiperidine-3-carboxylate and its derivatives has been explored in several studies . A series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed and regioselectively synthesized as novel heterocyclic amino acids in their N-Boc protected ester form .Chemical Reactions Analysis
While specific chemical reactions involving Methyl 5-phenylpiperidine-3-carboxylate are not explicitly mentioned in the retrieved sources, piperidine derivatives have been noted for their involvement in various reactions .Applications De Recherche Scientifique
Synthesis of Biologically Active Piperidine Derivatives
Methyl 5-phenylpiperidine-3-carboxylate serves as a key intermediate in the synthesis of various biologically active piperidine derivatives. These compounds are crucial in medicinal chemistry due to their presence in numerous pharmaceuticals and alkaloids . The versatility of this compound allows for the creation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones through intra- and intermolecular reactions .
Development of Piperidine-Based Pharmaceuticals
The piperidine moiety is a common feature in more than twenty classes of drugs, highlighting its significance in the pharmaceutical industry . Methyl 5-phenylpiperidine-3-carboxylate can be utilized to develop potential drugs containing the piperidine structure, which are then subjected to biological evaluation for pharmacological activity .
Creation of Heterocyclic Amino Acids
This compound is also used in the synthesis of novel heterocyclic amino acids, such as methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . These serve as achiral and chiral building blocks for the development of new pharmaceuticals and have been synthesized regioselectively from piperidine carboxylic acids .
Inhibitors of Neuronal and Glial Uptake
Derivatives of Methyl 5-phenylpiperidine-3-carboxylate, such as dl-nipecotic acid, have shown to be potent inhibitors of neuronal and glial γ-aminobutyric acid (GABA) uptake in vitro, which is crucial for the development of treatments for neurological disorders .
Agonists of Ionotropic Glutamate Receptors
Some derivatives act as agonists for ionotropic glutamate receptors, including N-methyl-D-aspartate (NMDA) and non-NMDA receptors. This application is significant in the field of neuropharmacology, where modulation of these receptors can lead to new treatments for neurodegenerative diseases .
Synthesis of Piperidine-Containing Drugs
The compound is instrumental in the production of piperidine-containing drugs, which exhibit a range of pharmacophoric features and therapeutic applications. It’s a pivotal cornerstone in drug discovery, contributing to the diversity of treatment options available in modern medicine .
Research on Piperidine Nucleus in Drug Discovery
Methyl 5-phenylpiperidine-3-carboxylate is used in research focused on the piperidine nucleus, an essential heterocyclic system in drug production. Studies involving this compound contribute to understanding the role of the piperidine structure in pharmacology .
Designing Drugs with Specific Pharmacological Profiles
Finally, this compound aids in designing drugs with specific pharmacological profiles. By manipulating the piperidine structure, researchers can influence the biological activity and therapeutic potential of new pharmaceuticals .
Mécanisme D'action
Target of Action
Methyl 5-phenylpiperidine-3-carboxylate is a phenylpiperidine derivative . Phenylpiperidines are known to have a variety of pharmacological effects, including morphine-like activity and other central nervous system effects . .
Mode of Action
Phenylpiperidines, in general, are known to interact with various receptors in the central nervous system
Biochemical Pathways
Phenylpiperidines are known to interact with various biochemical pathways in the central nervous system
Result of Action
Phenylpiperidines, in general, are known to have a variety of pharmacological effects, including morphine-like activity and other central nervous system effects .
Propriétés
IUPAC Name |
methyl 5-phenylpiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)12-7-11(8-14-9-12)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRCBQONYBQKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CNC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-phenylpiperidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine](/img/structure/B1428352.png)
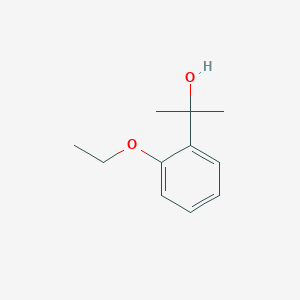
![1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol](/img/structure/B1428356.png)
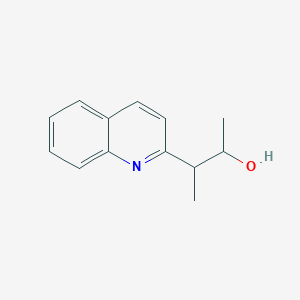
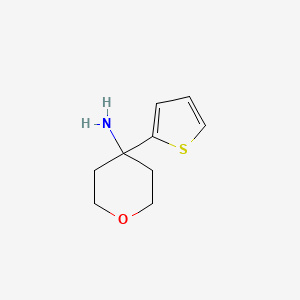

![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B1428363.png)
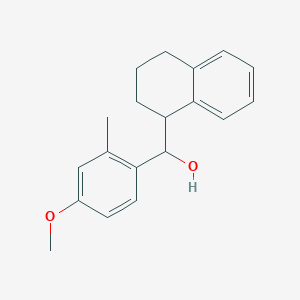
![N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1428368.png)

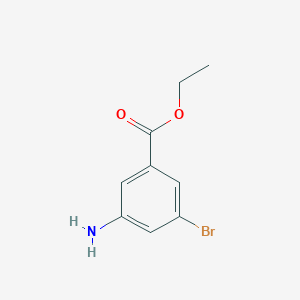
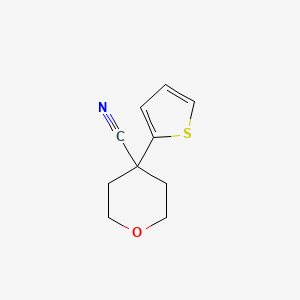
![Benzenamine, 4-[(2-propen-1-yloxy)methyl]-](/img/structure/B1428373.png)
